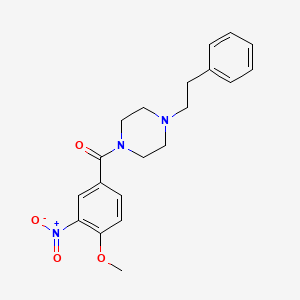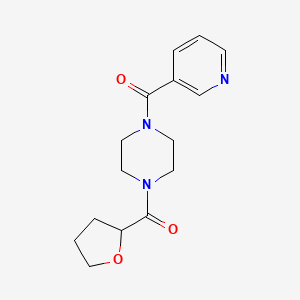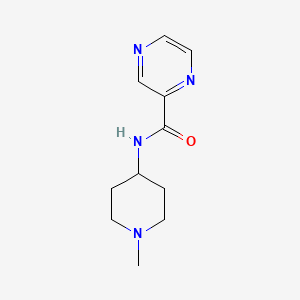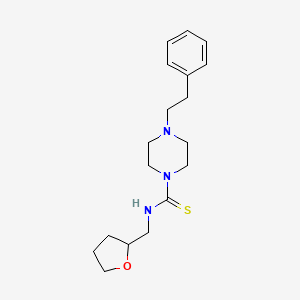![molecular formula C12H16N2O5S B4180761 methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate](/img/structure/B4180761.png)
methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate
Descripción general
Descripción
Methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate, also known as MS-222, is a water-soluble anesthetic agent that is commonly used in scientific research. It was first synthesized in the 1950s and has since become a popular choice for researchers due to its effectiveness and low toxicity. In
Mecanismo De Acción
The mechanism of action of methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate involves the inhibition of voltage-gated sodium channels. This prevents the generation and propagation of action potentials in nerve cells, leading to anesthesia. methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate also has some effects on other ion channels, such as calcium channels, which can contribute to its anesthetic properties.
Biochemical and Physiological Effects:
methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate has been shown to have a variety of biochemical and physiological effects. It can cause changes in heart rate and blood pressure, as well as alterations in respiratory function. methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate has also been shown to have some effects on metabolic function, although the exact mechanisms are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate is its low toxicity. It is relatively safe for use in laboratory animals, and does not typically cause significant harm. methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate is also effective at inducing anesthesia in a variety of species, making it a versatile choice for researchers. However, there are some limitations to its use. methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate can be expensive, and its effects can vary depending on the species being studied. Additionally, some researchers have raised concerns about the potential for methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate to interfere with certain experimental measurements.
Direcciones Futuras
There are many potential future directions for research involving methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate. One area of interest is the development of new anesthetic agents that are more effective or have fewer side effects. Researchers are also interested in understanding the mechanisms by which methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate affects various physiological processes, such as metabolism and ion channel function. Finally, there is interest in exploring the potential use of methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate in clinical settings, such as for the treatment of chronic pain or other conditions.
Aplicaciones Científicas De Investigación
Methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate is commonly used as an anesthetic agent in scientific research. It is particularly useful for studies involving fish and amphibians, as it is effective at inducing anesthesia in these animals without causing significant harm. methyl [3-(4-morpholinylsulfonyl)phenyl]carbamate is also used in studies involving the nervous system, as it can block the activity of nerve cells and allow researchers to study their function in isolation.
Propiedades
IUPAC Name |
methyl N-(3-morpholin-4-ylsulfonylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-18-12(15)13-10-3-2-4-11(9-10)20(16,17)14-5-7-19-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMNYQPJLBWBDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [3-(morpholin-4-ylsulfonyl)phenyl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B4180680.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-nitrobenzamide](/img/structure/B4180693.png)

![1-[(5-methyl-3-isoxazolyl)carbonyl]indoline](/img/structure/B4180705.png)

![N-[3-(acetylamino)phenyl]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B4180719.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4180732.png)
![N-(2-methoxy-5-methylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4180733.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]-2-furamide](/img/structure/B4180752.png)
![N-[1-(3-methoxybenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-3-carboxamide](/img/structure/B4180757.png)
![5-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B4180775.png)
![2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4180780.png)
